molecular formula C10H8O6 B1368318 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride CAS No. 2754-41-8

1,2,4,5-Cyclohexanetetracarboxylic Dianhydride

Cat. No.: B1368318
CAS No.: 2754-41-8
M. Wt: 224.17 g/mol
InChI Key: LJMPOXUWPWEILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Cyclohexanetetracarboxylic Dianhydride is an organic compound with the molecular formula C10H8O6. It is a white to off-white powder or crystalline solid that is used as a building block in the synthesis of polyimides and polyesters. This compound is notable for its cyclohexane core with two carboxylic anhydride groups positioned opposite each other, making it a versatile intermediate in various chemical reactions .

Biochemical Analysis

Biochemical Properties

1,2,4,5-Cyclohexanetetracarboxylic Dianhydride plays a significant role in biochemical reactions, particularly in the synthesis of polyimides. It interacts with various biomolecules, including enzymes and proteins. For instance, it reacts with amines to form polyimides or with alcohols to form polyesters . These interactions are crucial for the formation of high-performance materials used in various industrial applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It reacts with amines to form polyimides, which are known for their high proton conductivity and thermal resistance . These reactions involve the formation of strong covalent bonds, which contribute to the stability and performance of the resulting materials.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is stable under inert gas conditions and should be stored in a cool, dry place to prevent degradation . Over time, exposure to moisture can lead to the decomposition of the compound, affecting its performance in biochemical reactions.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of polyimides and polyesters. It interacts with enzymes and cofactors that facilitate these reactions, contributing to the formation of high-performance materials

Preparation Methods

1,2,4,5-Cyclohexanetetracarboxylic Dianhydride can be synthesized through several methods. One common approach involves the oxidation of cyclohexane derivatives followed by cyclization to form the dianhydride. Industrial production typically involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired product quality. The compound is often purified by sublimation to achieve a purity greater than 98% .

Comparison with Similar Compounds

1,2,4,5-Cyclohexanetetracarboxylic Dianhydride can be compared with other dianhydrides such as pyromellitic dianhydride and benzophenone tetracarboxylic dianhydride. Unlike these aromatic dianhydrides, this compound has a non-aromatic cyclohexane core, which provides distinct electronic and structural properties. This uniqueness makes it suitable for applications requiring specific photochromic and proton-conducting characteristics .

Similar Compounds

  • Pyromellitic Dianhydride
  • Benzophenone Tetracarboxylic Dianhydride
  • Hexafluoroisopropylidene Diphthalic Anhydride

By understanding the properties, reactions, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Properties

IUPAC Name

3a,4,4a,7a,8,8a-hexahydrofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMPOXUWPWEILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC3C1C(=O)OC3=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560497
Record name Hexahydro-1H,3H-benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2754-41-8
Record name Hexahydro-1H,3H-benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Subsequently, 450 g of the obtained 1,2,4,5-cyclohexanetetracarboxylic acid and 4,000 g of acetic anhydride were charged into a 5-L glass separable flask equipped with a Dimroth condenser. The inner atmosphere of the reactor was replaced with nitrogen gas under stirring. The temperature was raised to the refluxing temperature of the solvent under a nitrogen gas atmosphere to allow the solvent to reflux for 10 min. After that, the temperature was decreased to room temperature under stirring to precipitate crystals. The precipitated crystals were separated by solid-liquid separation and dried to obtain primary crystals. The mother liquor after separation was concentrated under reduced pressure using a rotary evaporator to precipitate crystals. The precipitated crystals were separated by solid-liquid separation and dried to obtain secondary crystals. In total of the primary and secondary crystals, 375 g of 1,2,4,5-cyclohexanetetracarboxylic dianhydride was obtained (yield of the dianhydride: 96.6%).
[Compound]
Name
dianhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Successively, 450 g of the obtained 1,2,4,5-cyclohexanetetracarboxylic acid and 4000 g of acetic anhydride were charged into a 5-L glass separable flask equipped with a Dimroth condenser. The inner atmosphere of the reactor was replaced with nitrogen gas under stirring. The temperature was raised to the refluxing temperature of the solvent to allow the solvent to reflux for 10 min. Thereafter, the temperature was lowered to room temperature under stirring to precipitate crystals. The precipitated crystals were separated by solid-liquid separation and dried to obtain primary crystals. The mother liquor after separation was concentrated under reduced pressure using a rotary evaporator to precipitate crystals. The precipitated crystals were separated by solid-liquid separation and dried to obtain secondary crystals. In total of the primary and secondary crystals, 375 g of 1,2,4,5-cyclohexanetetracarboxylic dianhydride was obtained (yield of anhydration: 96.6%).
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
4000 g
Type
reactant
Reaction Step One
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Into a 5-L separable glass flask equipped with a Dimroth condenser, were charged 450 g of 1,2,4,5-cyclohexanetetracarboxylic acid thus obtained and 4000 g of acetic anhydride, and the inner atmosphere was replaced with nitrogen gas while stirring the contents. The contents were heated to a refluxing temperature of the solvent in nitrogen gas atmosphere to reflux the solvent for 10 min, and thereafter, cooled to room temperature under stirring to precipitate crystals. The crystals were subjected to solid-liquid separation and dried to obtain primary crystals. The mother liquor was concentrated under reduced pressure using a rotary evaporator to precipitate crystals. The precipitated crystals were subjected to solid-liquid separation and dried to obtain secondary crystals. Thus, 375 g of 1,2,4,5-cyclohexanetetracarboxylic dianhydride in total of the primary and secondary crystals was obtained (anhydration yield: 96.6%).
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
4000 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
Reactant of Route 2
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
Reactant of Route 3
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
Reactant of Route 4
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
Reactant of Route 5
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
Reactant of Route 6
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.